![molecular formula C16H23N3O8 B14383916 N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide CAS No. 88116-48-7](/img/structure/B14383916.png)
N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its nitrobenzene core and two hydroxyethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 5-nitrobenzene-1,3-dicarboxylic acid with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyethoxyethyl groups can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol p-toluenesulfonate: Similar in having hydroxyethoxyethyl groups but differs in its sulfonate group.
Tetraethylene glycol: Shares the hydroxyethoxyethyl groups but lacks the nitrobenzene core.
N,N’-Bis(2-[2-hydroxyethoxy]ethyl)urea: Similar in having hydroxyethoxyethyl groups but differs in its urea core.
Uniqueness
N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is unique due to its combination of a nitrobenzene core with hydroxyethoxyethyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88116-48-7 |
|---|---|
Molecular Formula |
C16H23N3O8 |
Molecular Weight |
385.37 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H23N3O8/c20-3-7-26-5-1-17-15(22)12-9-13(11-14(10-12)19(24)25)16(23)18-2-6-27-8-4-21/h9-11,20-21H,1-8H2,(H,17,22)(H,18,23) |
InChI Key |
ODPIQCSKAKNWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCOCCO)[N+](=O)[O-])C(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
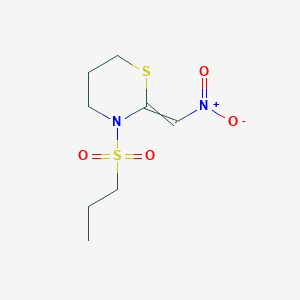
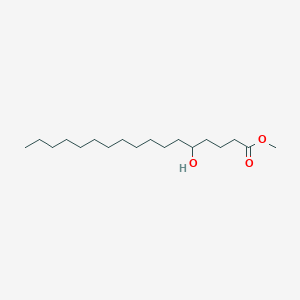
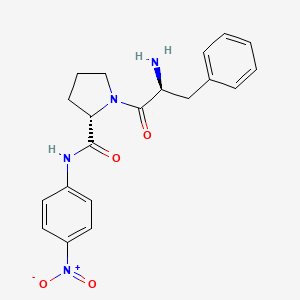
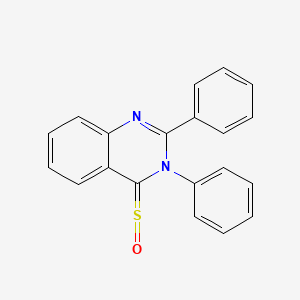
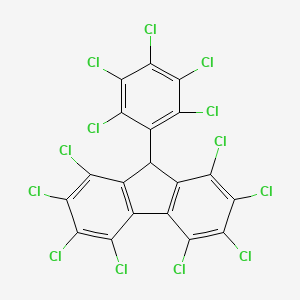
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
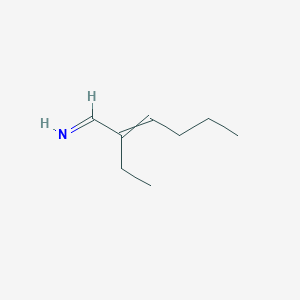
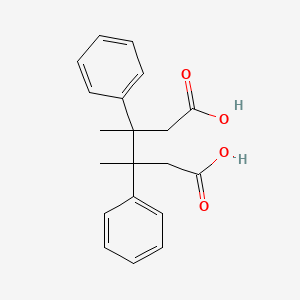
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
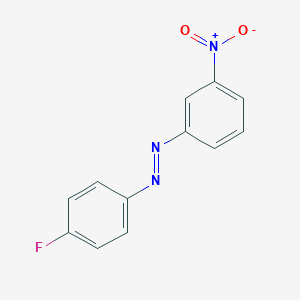
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

